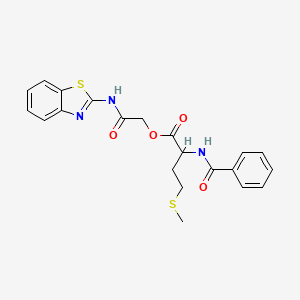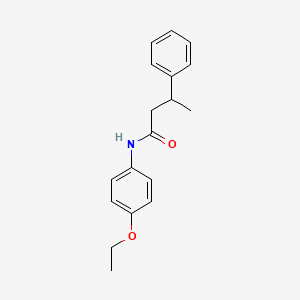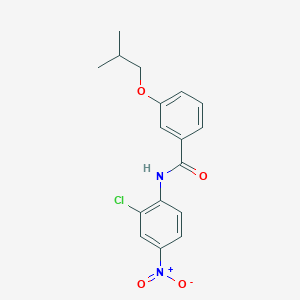![molecular formula C18H27NO2 B3979284 1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3979284.png)
1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine
説明
1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine, also known as IPPA, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. IPPA is a synthetic compound that is used in various research studies to understand its mechanism of action and biochemical effects.
作用機序
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine involves its interaction with the mu-opioid receptor in the central nervous system. This compound acts as a partial agonist of the mu-opioid receptor, which leads to the activation of the receptor and subsequent analgesic effects. This compound also has an affinity for the delta-opioid receptor, which contributes to its anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in various animal models of inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an antitumor agent. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the significant advantages of using 1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine in lab experiments is its selective binding to the mu-opioid receptor, which makes it a potential candidate for the development of new analgesic drugs. This compound also has a relatively low toxicity profile, making it a safer alternative to other opioid drugs. However, the complex synthesis method of this compound and its limited availability can be a significant limitation for lab experiments.
将来の方向性
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine. One of the potential areas of research is the development of new analgesic drugs based on the structure of this compound. Another potential area of research is the investigation of this compound's potential as an antitumor agent. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases and cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. The complex synthesis method and limited availability of this compound can be significant limitations for lab experiments. Nonetheless, this compound remains a promising compound for future research and drug development.
科学的研究の応用
1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis. This compound has also been shown to have antitumor properties, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13(2)16-8-10-17(11-9-16)21-12-18(20)19-14(3)6-5-7-15(19)4/h8-11,13-15H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBNLKOODFRJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)COC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}alaninamide](/img/structure/B3979209.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3979228.png)



![1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B3979253.png)
![methyl 3-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)carbonyl]-5-nitrobenzoate](/img/structure/B3979256.png)



![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3979295.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3979302.png)
![ethyl 4-methyl-2-({2-[(1-methyl-1H-imidazol-2-yl)thio]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B3979308.png)